molecular formula C14H14N2O3 B12459358 4-(Benzylamino)-6-methoxynicotinic Acid

4-(Benzylamino)-6-methoxynicotinic Acid

Cat. No.: B12459358
M. Wt: 258.27 g/mol
InChI Key: DIUOUBRLNIFMEA-UHFFFAOYSA-N
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Description

4-(Benzylamino)-6-methoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a benzylamino group at the 4-position and a methoxy group at the 6-position of the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-6-methoxynicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available nicotinic acid derivatives.

    Benzylation: The introduction of the benzylamino group is achieved through a nucleophilic substitution reaction. This involves reacting the nicotinic acid derivative with benzylamine under controlled conditions.

    Methoxylation: The methoxy group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-6-methoxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzylamino)-6-methoxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-6-methoxynicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-Aminonicotinic Acid: Similar structure but lacks the benzyl and methoxy groups.

    6-Methoxynicotinic Acid: Similar structure but lacks the benzylamino group.

    Benzylaminonicotinic Acid: Similar structure but lacks the methoxy group.

Uniqueness

4-(Benzylamino)-6-methoxynicotinic acid is unique due to the presence of both benzylamino and methoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

4-(benzylamino)-6-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c1-19-13-7-12(11(9-16-13)14(17)18)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,15,16)(H,17,18)

InChI Key

DIUOUBRLNIFMEA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)NCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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